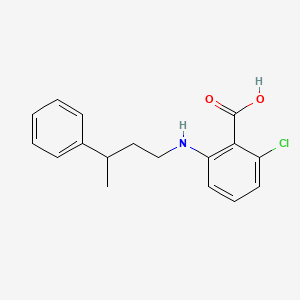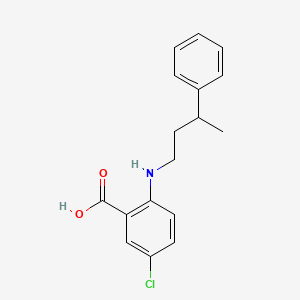
2-Chloro-6-(3-phenylbutylamino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-(3-phenylbutylamino)benzoic acid, also known as C16, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used for its analgesic and anti-inflammatory properties. C16 is a derivative of diclofenac, which is a widely used NSAID. C16 has been found to be more effective than diclofenac in reducing inflammation and pain.
Mecanismo De Acción
2-Chloro-6-(3-phenylbutylamino)benzoic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to reduce the production of reactive oxygen species (ROS), which are involved in the inflammatory response. In addition, this compound has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue destruction in inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-6-(3-phenylbutylamino)benzoic acid has several advantages for lab experiments. It is a potent and selective inhibitor of COX enzymes, making it a useful tool for studying the role of prostaglandins in inflammation and pain. This compound is also relatively easy to synthesize, making it readily available for use in experiments. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, this compound has been found to have some cytotoxic effects, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-Chloro-6-(3-phenylbutylamino)benzoic acid. One area of interest is the development of more water-soluble derivatives of this compound, which would make it easier to administer in vivo. Another area of interest is the investigation of the potential anticancer properties of this compound. Further studies are needed to determine the mechanism of action of this compound in cancer cells and to evaluate its efficacy in preclinical models. Finally, there is a need for more studies on the safety and toxicity of this compound, particularly with regard to its potential cytotoxic effects.
Métodos De Síntesis
The synthesis of 2-Chloro-6-(3-phenylbutylamino)benzoic acid involves the reaction of 2-chloro-6-nitrobenzoic acid with 3-phenylbutylamine in the presence of a reducing agent such as iron powder. The reaction proceeds through a reduction of the nitro group to an amino group, followed by an amide bond formation between the carboxylic acid group of the benzoic acid and the amine group of the 3-phenylbutylamine.
Aplicaciones Científicas De Investigación
2-Chloro-6-(3-phenylbutylamino)benzoic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to be effective in the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. This compound has also been shown to have potential applications in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
2-chloro-6-(3-phenylbutylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-12(13-6-3-2-4-7-13)10-11-19-15-9-5-8-14(18)16(15)17(20)21/h2-9,12,19H,10-11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMZQUVHZSBIBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC1=C(C(=CC=C1)Cl)C(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]phenyl]acetic acid](/img/structure/B7570440.png)

![1-[2-(Cyclohexen-1-yl)acetyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B7570464.png)
![4-Methyl-2-[[(1-methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)amino]methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B7570479.png)
![1-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]ethanamine](/img/structure/B7570492.png)
![2-[(Diethylsulfamoylamino)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B7570503.png)

![1-[1-(3-Chloropyridin-2-yl)piperidin-4-yl]ethanamine](/img/structure/B7570515.png)


![[4-(1-Aminoethyl)piperidin-1-yl]-phenylmethanone](/img/structure/B7570534.png)
![1-[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]ethanamine](/img/structure/B7570542.png)


